4-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide
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Overview
Description
4-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is a chemical compound that features a nitro group, a trimethoxyphenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 3,4,5-trimethoxyaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 4-amino-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as an inhibitor of enzymes or receptors, making it a candidate for drug development.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Materials Science: The compound’s unique functional groups could be utilized in the design of novel materials with specific properties.
Mechanism of Action
The mechanism by which 4-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. For example, the trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus affecting cell division . The nitro group may also play a role in redox reactions within cells, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-(3,4,5-trimethoxybenzyl)benzamide
- 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives
Uniqueness
4-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a trimethoxyphenyl group allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
312299-30-2 |
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Molecular Formula |
C15H16N2O7S |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16N2O7S/c1-22-13-8-10(9-14(23-2)15(13)24-3)16-25(20,21)12-6-4-11(5-7-12)17(18)19/h4-9,16H,1-3H3 |
InChI Key |
QRTFGOLIMBMCQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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